Cas no 132465-11-3 (CDC)

CDC structure
Nome del prodotto:CDC
CDC Proprietà chimiche e fisiche
Nomi e identificatori
-
- CDC
- CINNAMYL-3,4-DIHYDROXY-ALPHA-CYANOCINNAMATE
- 1-CYCLOHEXYL-3-(3-DIMETHYLAMINOPROPYL)CARBODIIMIDE METHIODIDE(CDC)
- (E,Z)-2-Cyano-3-(3,4-dihydroxyphenyl)-2-propenoic acid 3-phenyl-2-propenyl ester
- CINNAMYL-3,4-DIHYDROXY-α-CYANOCINNAMATE
- Cinnamyl 3,4-dihydroxy-alpha-cyanocinnamate CDC
- 1-Cyclohexy1-3-(3-dimethylamino proply)carbodilimide methiodide
- [(E)-3-phenylprop-2-enyl] (E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate
- XGHYFEJMJXGPGN-UYHGDYIZSA-N
- G12487
- SCHEMBL9215428
- A-cyanocinnamate
- (2E)-3-phenylprop-2-en-1-yl (2E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate
- CDC 5-LO inhibitor
- Cinnamyl-3,4-dihydroxy-
- DA-72228
- HY-138688
- CDC 5-LO inhibitor?
- MFCD00210839
- Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate, >=98% (HPLC)
- GTPL5162
- CDC (Cinnamyl-3,4-dihydroxy-alpha-cyanocinnamate)
- MS-24747
- Cinnamyl 3,4-dihydroxy-.alpha.-cyanocinnamate
- Q27075808
- (E)-cinnamyl 2-cyano-3-(3,4-dihydroxyphenyl)acrylate
- 2-Cyano-3-(3,4-dihydroxyphenyl)-3-phenyl-2-propenyl ester-2-propenoic acid
- 2-Cyano-3-(3,4-dihydroxy-phenyl)-acrylic acid 3-phenyl-allyl ester
- CCG-207922
- CHEMBL37141
- CS-0166637
- 2-Propenoic acid, 2-cyano-3-(3,4-dihydroxyphenyl)-, 3-phenyl-2-propen-1-yl ester, (2E)-
- 132465-11-3
- BDBM50011931
- 3-phenylallyl (2E)-2-cyano-3-(3,4-dihydroxyphenyl)acrylate
-
- MDL: MFCD00210839
- Inchi: InChI=1S/C19H15NO4/c20-13-16(11-15-8-9-17(21)18(22)12-15)19(23)24-10-4-7-14-5-2-1-3-6-14/h1-9,11-12,21-22H,10H2/b7-4+,16-11+
- Chiave InChI: XGHYFEJMJXGPGN-UYHGDYIZSA-N
- Sorrisi: C1=CC=C(/C=C/COC(/C(/C#N)=C/C2=CC(O)=C(O)C=C2)=O)C=C1
Proprietà calcolate
- Massa esatta: 321.10000
- Massa monoisotopica: 321.10010796g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 24
- Conta legami ruotabili: 6
- Complessità: 525
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 2
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 90.6Ų
- XLogP3: 3.6
Proprietà sperimentali
- Densità: 1.326
- Punto di ebollizione: 583.9 °C at 760 mmHg
- Punto di infiammabilità: 307 °C
- Solubilità: DMSO: ≥15mg/mL
- PSA: 90.55000
- LogP: 3.26138
- Solubilità: DMSO: ≥15mg/mL
CDC Informazioni sulla sicurezza
-
Simbolo:
- Parola segnale:Warning
- Dichiarazione di pericolo: H317-H410
- Dichiarazione di avvertimento: P273-P280-P501
- Numero di trasporto dei materiali pericolosi:UN 3077 9 / PGIII
- WGK Germania:3
- Codice categoria di pericolo: 43-50/53
- Istruzioni di sicurezza: 36/37-60-61
-
Identificazione dei materiali pericolosi:
- Classe di pericolo:9
- Condizioni di conservazione:room temp
CDC Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0166637-5mg |
Cinnamyl-3,4-dihydroxy-α-cyanocinnamate |
132465-11-3 | 99.77% | 5mg |
$450.0 | 2022-04-27 | |
TRC | C263153-25mg |
CDC |
132465-11-3 | 25mg |
$ 161.00 | 2023-04-18 | ||
ChemScence | CS-0166637-10mg |
Cinnamyl-3,4-dihydroxy-α-cyanocinnamate |
132465-11-3 | 99.77% | 10mg |
$750.0 | 2022-04-27 | |
SHENG KE LU SI SHENG WU JI SHU | sc-200562-10 mg |
CDC, |
132465-11-3 | ≥98% | 10mg |
¥564.00 | 2023-07-11 | |
SHENG KE LU SI SHENG WU JI SHU | sc-200562A-50 mg |
CDC, |
132465-11-3 | ≥98% | 50mg |
¥2,324.00 | 2023-07-11 | |
DC Chemicals | DC44939-100mg |
CDC 5-LO inhibitor |
132465-11-3 | >98% | 100mg |
$300.0 | 2023-09-15 | |
DC Chemicals | DC44939-1g |
CDC 5-LO inhibitor |
132465-11-3 | >98% | 1g |
$1050.0 | 2023-09-15 | |
1PlusChem | 1P00116V-10mg |
2-Propenoic acid, 2-cyano-3-(3,4-dihydroxyphenyl)-, 3-phenyl-2-propen-1-yl ester, (2E)- |
132465-11-3 | ≥97% | 10mg |
$109.00 | 2023-12-22 | |
1PlusChem | 1P00116V-50mg |
2-Propenoic acid, 2-cyano-3-(3,4-dihydroxyphenyl)-, 3-phenyl-2-propen-1-yl ester, (2E)- |
132465-11-3 | ≥97% | 50mg |
$339.00 | 2023-12-22 | |
MedChemExpress | HY-138688-10mg |
Cinnamyl-3,4-dihydroxy-α-cyanocinnamate |
132465-11-3 | 98.71% | 10mg |
¥1870 | 2024-04-20 |
CDC Letteratura correlata
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
-
Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
132465-11-3 (CDC) Prodotti correlati
- 83-44-3(Deoxycholic acid)
- 459789-99-2(Obeticholic acid)
- 81-25-4(Cholic acid)
- 14605-22-2(Tauroursodeoxycholate)
- 434-13-9(Lithocholic acid)
- 474-25-9(Chenodeoxycholic acid)
- 128-13-2(Ursodeoxycholic acid)
- 6009-98-9(Taurochenodeoxycholic acid sodium)
- 83-49-8(Hyodeoxycholic acid)
- 516-35-8(Taurochenodeoxycholic acid)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:132465-11-3)CDC

Purezza:99%/99%/99%
Quantità:10mg/25mg/100mg
Prezzo ($):168.0/333.0/756.0